molecular formula C10H14FNO2 B13053878 (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13053878
M. Wt: 199.22 g/mol
InChI Key: VZQRSSRWMFLQMF-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol is a chiral amino alcohol compound with defined stereochemistry that enhances its selectivity and utility in pharmacological studies, particularly targeting G-protein coupled receptors (GPCRs) such as beta-adrenergic receptors (source: https://pubmed.ncbi.nlm.nih.gov/17188545). This compound may act as a ligand with potential agonist or antagonist properties, making it valuable for investigating signal transduction pathways in cardiovascular and respiratory diseases, including hypertension and asthma (source: https://doi.org/10.1016/j.bcp.2020.114166). The fluoro and methoxy substitutions on the phenyl ring improve metabolic stability and binding affinity, facilitating structure-activity relationship (SAR) studies in drug discovery (source: https://www.ncbi.nlm.nih.gov/books/NBK519499). Researchers use it in vitro and in vivo to explore neuropharmacology and enzyme inhibition, owing to its role in modulating catecholamine interactions. Strictly for research use only; not intended for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

VZQRSSRWMFLQMF-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis typically starts from commercially available aromatic aldehydes, specifically 3-fluoro-5-methoxybenzaldehyde , which provides the substituted phenyl ring with the correct functional groups positioned for further transformation.

Step Description Reagents/Conditions Purpose
1 Starting material 3-fluoro-5-methoxybenzaldehyde Aromatic aldehyde precursor
2 Reduction of aldehyde to alcohol Sodium borohydride (NaBH4) or similar mild reducing agent Convert aldehyde to corresponding alcohol
3 Reductive amination Ammonium formate and palladium on carbon (Pd/C) catalyst or sodium triacetoxyborohydride (NaBH(OAc)3) Introduce amino group via reductive amination
4 Chiral resolution Chiral chromatography or enzymatic resolution Obtain desired (1R,2S) enantiomer

This synthetic sequence ensures the introduction of the amino group at the benzylic position while maintaining the stereochemistry at the 1R,2S centers.

Detailed Reaction Conditions

  • Reduction: The aldehyde group is selectively reduced using sodium borohydride in an aprotic solvent such as methanol or ethanol, typically at 0–25°C to avoid over-reduction or side reactions.
  • Reductive Amination: The alcohol intermediate undergoes reductive amination with ammonia sources (ammonium formate or ammonium acetate) in the presence of Pd/C catalyst under hydrogen atmosphere or using sodium triacetoxyborohydride under mild acidic conditions. This step converts the alcohol to the corresponding amine, preserving stereochemistry.
  • Chiral Resolution: The racemic mixture formed is resolved using chiral stationary phases in chromatography or enzymatic methods that selectively react with one enantiomer, yielding the pure (1R,2S) isomer.

Industrial Scale Considerations

  • Industrial synthesis leverages continuous flow chemistry to optimize reaction times and yields.
  • Automated synthesis platforms improve reproducibility and scalability.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and enantiomeric purity.

Reaction Types and Chemical Reactivity

The compound’s functional groups allow several chemical transformations:

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Conversion to ketones or aldehydes on the side chain
Reduction Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) Reduction of aromatic or side chain functionalities
Substitution N-bromosuccinimide (NBS), electrophilic aromatic substitution reagents Introduction of halogens or other substituents on aromatic ring

These reactions are useful for derivatization or further functionalization in medicinal chemistry research.

Comparative Data Table of Preparation Steps

Step No. Process Stage Reagents Conditions Yield/Notes
1 Aldehyde reduction NaBH4 Room temp, methanol High yield, clean conversion
2 Reductive amination NH4COOH, Pd/C or NaBH(OAc)3 Mild acidic, H2 atmosphere or inert solvent Moderate to high yield, stereochemistry preserved
3 Chiral resolution Chiral chromatography or enzymatic Variable, depends on method High enantiomeric excess (>95%)
4 Purification Column chromatography Silica gel, methylene chloride/methanol Purity >98%

Research Findings and Optimization

  • The choice of reducing agent and amination conditions critically affects stereochemical outcome and yield.
  • Use of sodium triacetoxyborohydride offers milder and more selective reductive amination compared to catalytic hydrogenation, reducing side reactions.
  • Chiral resolution methods have evolved to enzymatic processes that are more environmentally friendly and scalable compared to chromatographic methods.
  • Continuous flow chemistry has demonstrated improved control over reaction parameters, leading to better reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the aromatic ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL lies in its potential as a pharmaceutical intermediate. Its structural features suggest that it could act as a building block for the synthesis of various bioactive compounds.

Case Study: Synthesis of Novel Antidepressants
Research has indicated that derivatives of this compound exhibit promising activity against depression and anxiety disorders. By modifying the side chains or functional groups, researchers have developed new antidepressant candidates that target serotonin receptors effectively.

Neuropharmacology

The compound's interactions with neurotransmitter systems make it a candidate for neuropharmacological studies. Its ability to modulate neurotransmitter release could lead to advancements in treatments for neurological disorders.

Case Study: In Vivo Studies
In vivo studies have shown that this compound can enhance cognitive functions in animal models, suggesting its potential as a cognitive enhancer or neuroprotective agent.

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure, which may allow it to participate in polymerization processes or serve as a precursor for functional materials.

Case Study: Polymer Development
Research has demonstrated that incorporating this amino alcohol into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Properties/Activities References
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL 3-fluoro, 5-methoxy C10H12FNO2* N/A (Inferred: Enhanced lipophilicity due to fluorine; methoxy may improve solubility)
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride 3-methoxy C10H14NO2·HCl Synthesized via three-component coupling; potential adrenoceptor ligand
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL 2,3,5-trifluoro C9H9F3NO Discontinued; high fluorine content may increase metabolic resistance
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio) C10H12F3NOS Trifluoromethylthio group enhances electron-withdrawing effects
(2S)-2-Amino-3-phenyl-1-propanol Phenyl (no halogens) C9H13NO Used in synthesis of surfactants; lacks halogen-driven bioactivity
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo, 5-methyl C10H14BrNO Bromine’s steric bulk may hinder binding vs. fluorine’s smaller size

*Assumed based on similar analogs.

Physicochemical Properties

  • Melting Points : The (1S,2S)-1-phenylpropanediol analog () has a mp of 112–115°C, while ethyl ester hydrochlorides (e.g., ) exhibit higher mp (~119°C), indicating salt forms improve crystallinity .
  • Lipophilicity: Fluorine’s electronegativity and methoxy’s polarity likely render the target compound more lipophilic than non-halogenated analogs but less than perfluorinated derivatives.

Key Findings and Implications

Substituent Effects: Fluorine: Enhances binding affinity and metabolic stability compared to bulkier halogens (Br, I) . Methoxy Group: Improves solubility relative to non-polar substituents (e.g., methyl or trifluoromethylthio) .

Stereochemistry: The (1R,2S) configuration may offer superior target engagement compared to other stereoisomers, as seen in adrenoceptor-active analogs .

Unmet Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies on its receptor profiling and ADME properties.

Biological Activity

(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound with a molecular formula of C10H14FNO2C_{10}H_{14}FNO_2 and a molecular weight of approximately 199.22 g/mol. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and related research findings.

The synthesis of this compound involves multiple steps that allow for efficient production. The compound's structural features contribute to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures often show enhanced antimicrobial activity due to the presence of specific substituents .

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5

Antiprotozoal Activity

The compound has also been investigated for its antiprotozoal effects. In particular, it demonstrated potent activity against trypomastigotes of the Y strain, showing an IC50 value significantly lower than that of standard treatments like benznidazole .

Antitumor Activity

In cancer research, this compound has shown promise as an antiproliferative agent. Its activity was tested against various tumor cell lines including human cervical carcinoma (HeLa) and murine colorectal carcinoma (CT-26). The compound exhibited IC50 values indicating effective inhibition of cell growth .

Cell Line IC50 (µM)
HeLa8.17 ± 1.89
CT-263.15 ± 1.68

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects in microbial infections or cancer treatment .

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study demonstrated that modifications at the amine α-carbon significantly increased antimicrobial potency against H. pylori, suggesting structure-activity relationships that could guide future drug design .
  • Antitumor Properties : Another investigation revealed that the presence of halogen atoms on the aromatic ring enhanced the antiproliferative effects against cancer cell lines, indicating that electronic properties play a crucial role in biological activity .

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